N-(4-(tert-butyl)phenyl)-3-((3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)thio)propanamide
Description
This compound is a multifunctional small molecule characterized by a tetrahydroquinolinone core substituted with a cyano group, a tert-butylphenyl moiety, and a thioether-linked propanamide chain. The tert-butyl group enhances lipophilicity, while the cyano and thioether groups may contribute to hydrogen bonding and redox activity, respectively .
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O2S/c1-30(2,3)21-11-13-22(14-12-21)33-26(36)15-16-37-29-23(19-32)27(20-9-7-6-8-10-20)28-24(34-29)17-31(4,5)18-25(28)35/h6-14H,15-18H2,1-5H3,(H,33,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTSTNMMRDYKEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCCC(=O)NC3=CC=C(C=C3)C(C)(C)C)C#N)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(tert-butyl)phenyl)-3-((3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)thio)propanamide is a complex organic compound with potential biological applications. Its structural components suggest various pharmacological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Weight
- Molecular Weight : 485.6 g/mol
Purity
- Typical Purity : 95%
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines through the induction of apoptosis and modulation of cell cycle regulators.
- Case Studies :
- A study demonstrated that derivatives of quinoline compounds can effectively reduce tumor growth in xenograft models by targeting specific oncogenic pathways (e.g., PI3K/Akt signaling) .
- Another investigation highlighted that similar compounds exhibited cytotoxic effects against pancreatic ductal adenocarcinoma cells, significantly decreasing their migration and invasion capabilities .
Antimicrobial Activity
The compound's thioether linkage and cyano group may contribute to its antimicrobial properties:
- Antibacterial Effects : Research has shown that related quinoline derivatives possess moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values for these compounds often range from 4.69 to 22.9 µM against various strains .
- Antifungal Properties : The compound has also been evaluated for antifungal activity, demonstrating effectiveness against strains like Candida albicans, with MIC values indicating potent action .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound:
- Substituent Effects : Variations in the tert-butyl group and modifications on the phenyl rings have been correlated with enhanced biological activities. For example, introducing electron-withdrawing groups on the phenyl ring can increase potency against certain cancer cell lines .
- Synthesis Insights : The synthetic methods employed for preparing similar compounds have revealed that specific reaction conditions can significantly affect yield and purity, which in turn influences biological efficacy .
Table 1: Biological Activity Overview
Scientific Research Applications
Biological Activities
3.1 Anticancer Properties
Research indicates that N-(4-(tert-butyl)phenyl)-3-((3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)thio)propanamide exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This is attributed to its ability to modulate key signaling pathways involved in cancer cell survival .
3.2 Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogens. Its effectiveness against both gram-positive and gram-negative bacteria has been documented, suggesting potential applications in treating infections caused by resistant strains .
3.3 Cardiovascular Applications
Given the structural similarities with known cardiovascular agents, this compound may also exhibit effects on cardiovascular health. Preliminary studies suggest it could act as a non-steroidal antagonist of mineralocorticoid receptors, which are important in regulating blood pressure and fluid balance . This opens avenues for research into its use for conditions like heart failure and hypertension.
Case Studies
4.1 Case Study: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .
4.2 Case Study: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both pathogens, highlighting its potential as an alternative treatment option for bacterial infections resistant to conventional antibiotics .
Chemical Reactions Analysis
Functional Group Reactivity Profile
Key reactive sites and their associated transformations:
Amide Hydrolysis
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Acidic Conditions : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, yielding 3-((3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)thio)propanoic acid and 4-(tert-butyl)aniline.
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Basic Conditions : Deprotonation enhances nucleophilic hydroxide attack, producing a carboxylate salt and the corresponding amine.
Thioether Oxidation
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Controlled oxidation with meta-chloroperbenzoic acid (mCPBA) selectively generates sulfoxide intermediates. Over-oxidation to sulfones requires prolonged exposure or stronger oxidizing agents (e.g., KMnO₄).
Cyano Group Reduction
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Lithium aluminum hydride (LiAlH₄) reduces the cyano group to a primary amine, forming a 3-aminopropanamide derivative. Catalytic hydrogenation (H₂/Pd) achieves similar results under milder conditions.
Reaction Optimization Data
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–80°C | Higher yields at 70°C |
| Solvent | DMSO or DMF | Enhances solubility of reactants |
| Catalyst | Pyridine (for acylations) | Reduces side reactions |
Analytical Techniques
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NMR Spectroscopy : Confirms amide hydrolysis by tracking the disappearance of the NH proton (δ 6.5–7.0 ppm) and emergence of carboxylic acid protons (δ 12–13 ppm).
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HPLC : Monitors reaction progress with a C18 column (retention time shifts from 8.2 min to 5.6 min post-hydrolysis).
Comparative Reactivity Insights
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Thioether vs. Amide Stability : The thioether moiety is more reactive toward oxidation than the amide group under ambient conditions, necessitating sequential reaction strategies .
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Cyano Group Inertness : The electron-withdrawing nature of the cyano group stabilizes the tetrahydroquinoline core against electrophilic substitution unless activated by Lewis acids (e.g., AlCl₃) .
Biological Relevance of Reactions
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Nitro Reduction Analogy : While not directly studied for this compound, electrochemical reduction pathways observed in structurally related nitroheterocycles (e.g., PA-824) suggest potential for redox-activated prodrug mechanisms .
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Metabolic Modifications : Hepatic cytochrome P450 enzymes may oxidize the thioether to sulfoxides, altering pharmacokinetic properties .
Unresolved Questions and Research Gaps
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Enantioselective Sulfoxidation : No studies have explored asymmetric oxidation of the thioether group to produce chiral sulfoxides.
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Cross-Coupling Potential : The tert-butylphenyl group’s steric bulk may hinder palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura), warranting further investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The compound shares structural motifs with derivatives reported in and , particularly in its tetrahydroquinolinone core and substituent positioning. Below is a comparative analysis:
Key Observations :
- The target compound’s tetrahydroquinolinone core distinguishes it from macrolide derivatives (e.g., ) but aligns with kinase-targeting scaffolds .
- Its tert-butylphenyl group enhances membrane permeability compared to polar analogs in .
Spectroscopic and Structural Analysis
As demonstrated in , NMR chemical shifts (e.g., δ 2.1–3.4 ppm for alkyl protons) are critical for differentiating substituent environments. For the target compound, regions analogous to "A" and "B" in Figure 6 () would likely show shifts due to the electron-withdrawing cyano group and steric effects of the tert-butylphenyl moiety .
Bioactivity and Functional Group Impact
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
